molecular formula C9H8Cl2F3N B15322361 3-(2,6-Dichlorophenyl)-1,1,1-trifluoropropan-2-amine

3-(2,6-Dichlorophenyl)-1,1,1-trifluoropropan-2-amine

Cat. No.: B15322361
M. Wt: 258.06 g/mol
InChI Key: UDJVWTSMXNMUEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,6-Dichlorophenyl)-1,1,1-trifluoropropan-2-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a trifluoromethyl group and dichlorophenyl group, which contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dichlorophenyl)-1,1,1-trifluoropropan-2-amine typically involves the reaction of 2,6-dichlorobenzyl chloride with trifluoroacetone in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichlorophenyl)-1,1,1-trifluoropropan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or dichlorophenyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(2,6-Dichlorophenyl)-1,1,1-trifluoropropan-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2,6-Dichlorophenyl)-1,1,1-trifluoropropan-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and dichlorophenyl group contribute to its binding affinity and selectivity towards certain enzymes and receptors. These interactions can modulate biological processes, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2,6-Dichlorophenyl)-1,1,1-trifluoropropan-2-ol: This compound is structurally similar but contains a hydroxyl group instead of an amine group.

    2,6-Dichlorophenyl-1,1,1-trifluoroethane: This compound has a similar dichlorophenyl and trifluoromethyl group but differs in the carbon chain length.

Uniqueness

3-(2,6-Dichlorophenyl)-1,1,1-trifluoropropan-2-amine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H8Cl2F3N

Molecular Weight

258.06 g/mol

IUPAC Name

3-(2,6-dichlorophenyl)-1,1,1-trifluoropropan-2-amine

InChI

InChI=1S/C9H8Cl2F3N/c10-6-2-1-3-7(11)5(6)4-8(15)9(12,13)14/h1-3,8H,4,15H2

InChI Key

UDJVWTSMXNMUEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(C(F)(F)F)N)Cl

Origin of Product

United States

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